molecular formula C13H8ClFN2O3 B5708515 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide CAS No. 349128-38-7

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide

Cat. No. B5708515
CAS RN: 349128-38-7
M. Wt: 294.66 g/mol
InChI Key: SIKJSZZWYNUFDP-UHFFFAOYSA-N
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Description

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and possesses unique chemical properties that make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide involves the inhibition of specific enzymes such as protein kinases. This inhibition leads to the disruption of various cellular processes, ultimately resulting in the death of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and decrease tumor growth. Additionally, it has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide is its potential as a selective inhibitor of specific enzymes. This selectivity makes it a promising candidate for the development of targeted therapies for various diseases. However, one limitation of this compound is its low solubility in water, which may limit its potential applications in certain research studies.

Future Directions

There are several future directions for the research of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide. One potential area of research is the development of novel drug formulations that improve the solubility and bioavailability of this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various diseases such as cancer and inflammatory disorders. Finally, the development of more selective inhibitors based on the chemical structure of this compound is an area of research that holds significant promise for the future.

Synthesis Methods

The synthesis of 3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide involves the reaction of 2-fluoro-5-nitrophenylamine with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product after purification through column chromatography.

Scientific Research Applications

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes such as protein kinases, making it a promising candidate for the treatment of various diseases such as cancer.

properties

IUPAC Name

3-chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFN2O3/c14-9-3-1-2-8(6-9)13(18)16-12-7-10(17(19)20)4-5-11(12)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIKJSZZWYNUFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601257747
Record name 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

349128-38-7
Record name 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349128-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-N-(2-fluoro-5-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601257747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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